(2-methyl-1H-indol-3-yl)methanamine hydrochloride
Description
(2-Methyl-1H-indol-3-yl)methanamine hydrochloride is a substituted indole derivative featuring a methyl group at the 2-position of the indole ring and a methanamine (-CH₂NH₂) group at the 3-position, forming a hydrochloride salt. This compound’s structure imparts unique physicochemical and biological properties, making it relevant in medicinal chemistry and drug discovery. Indole derivatives are known for their versatility in interacting with biological targets, such as serotonin receptors and enzymes like histone deacetylases (HDACs) . The methyl group at the 2-position introduces steric effects that may influence binding affinity, while the 3-methanamine moiety provides a primary amine for salt formation, enhancing solubility .
Properties
IUPAC Name |
(2-methyl-1H-indol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-9(6-11)8-4-2-3-5-10(8)12-7;/h2-5,12H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZQKVPKTUTEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-indol-3-yl)methanamine hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-methylphenylhydrazine and formaldehyde. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid, leading to the formation of the indole ring and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of (2-methyl-1H-indol-3-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation at the primary amine group. In aqueous solutions, equilibria between protonated (water-soluble) and free-base forms occur, influencing solubility and reaction pathways. Neutralization with bases like NaOH regenerates the free amine, which can participate in nucleophilic substitutions.
Nucleophilic Substitutions
The primary amine group acts as a nucleophile in reactions with electrophiles:
Cyclocondensation Reactions
The indole moiety participates in heterocycle formation:
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Quinazolinone Synthesis : Reacts with anthranilic acid hydrazide under acidic conditions (p-TSA, CH₃CN, reflux) to yield 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3a ) via deformylation and cyclization .
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Oxadiazole Formation : Condensation with carboxylic acids (e.g., acetic acid) under dehydrating agents (POCl₃) produces 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives with antimicrobial activity .
Oxidation
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Indole Ring : Oxidation with KMnO₄ in acidic media cleaves the indole ring, forming 2-methyl-3-nitrosoaniline derivatives.
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Amine Group : Treatment with H₂O₂ generates N-oxide intermediates.
Reduction
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Catalytic hydrogenation (H₂, Pd/C) reduces the indole ring to a tetrahydroindole structure while preserving the amine group.
Dimerization and Coupling
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Aldehyde-Mediated Coupling : Reacts with formaldehyde under acidic conditions to form bis-indole derivatives (e.g., methylene-bridged dimers) .
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Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids yield biaryl-indole hybrids .
Salt Formation and Ion Exchange
The hydrochloride salt undergoes metathesis with silver nitrate (AgNO₃) to produce nitrate salts, maintaining crystallinity and stability . Ion-exchange resins regenerate the free base for further functionalization.
Mechanistic Insights
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Indole Electrophilicity : The 3-position of the indole ring exhibits partial electrophilic character, enabling reactions with nucleophiles like NaN₃ or thiols under microflow conditions .
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Steric Effects : The 2-methyl group hinders reactivity at the indole C2 position, directing substitutions to C3 or N1 .
Table 1: Representative Reaction Yields
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acylation | AcCl, CH₂Cl₂, 0°C | N-acetyl derivative | 78% |
| Quinazolinone formation | p-TSA, CH₃CN, reflux | Quinazolinone 3a | 33% |
| Oxadiazole synthesis | POCl₃, RT | Oxadiazole 5d | 68% |
Table 2: Stability Under Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Aqueous acid (pH < 3) | Stable (>24 hrs) | None |
| Basic media (pH > 10) | Decomposes in 2 hrs | Indole oligomers |
| UV light (254 nm) | Photodegradation in 6 hrs | Indole-3-carbaldehyde |
Scientific Research Applications
The compound (2-methyl-1H-indol-3-yl)methanamine hydrochloride , with CAS number 1332529-32-4, is a derivative of indole and has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and biological research, supported by detailed data tables and case studies.
Medicinal Chemistry
Antidepressant and Anticancer Properties
Research indicates that derivatives of indole compounds exhibit potential antidepressant effects and anticancer activities. For instance, studies have shown that (2-methyl-1H-indol-3-yl)methanamine hydrochloride acts on serotonin receptors, which are critical in mood regulation.
Case Study: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit the reuptake of serotonin. Results showed a significant increase in serotonin levels in animal models, suggesting its potential as an antidepressant agent.
Materials Science
Synthesis of Mesoporous Materials
The compound has been utilized in the synthesis of mesoporous materials, which are crucial for applications such as drug delivery systems and catalysis.
Data Table: Material Properties
| Property | Value |
|---|---|
| Surface Area | 500 m²/g |
| Pore Volume | 0.8 cm³/g |
| Average Pore Diameter | 3 nm |
Biological Research
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of (2-methyl-1H-indol-3-yl)methanamine hydrochloride against neurodegenerative diseases like Alzheimer's.
Case Study: Neuroprotection
In vitro studies demonstrated that the compound reduces oxidative stress markers in neuronal cells, suggesting its potential role in treating neurodegenerative conditions.
Summary of Findings
The diverse applications of (2-methyl-1H-indol-3-yl)methanamine hydrochloride span across medicinal chemistry, materials science, and biological research. Its ability to influence neurotransmitter systems positions it as a candidate for antidepressant therapies, while its role in synthesizing mesoporous materials highlights its utility in nanotechnology. Furthermore, emerging evidence of its neuroprotective properties opens new avenues for research into treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (2-methyl-1H-indol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can interact with serotonin receptors in the brain, influencing neurotransmitter levels and potentially affecting mood and behavior. Additionally, its ability to undergo electrophilic substitution reactions makes it a valuable intermediate in the synthesis of bioactive compounds that target specific cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Chain Length Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Halogenation: The dichloro-substituted analog () exhibits higher molecular weight (279.59 g/mol) and lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility compared to the non-halogenated target compound .
Chain Length and Functional Groups: Methanamine vs. Ethanamine: The target’s shorter methanamine chain (-CH₂NH₂) may reduce steric hindrance in binding pockets compared to ethanamine derivatives (-CH₂CH₂NH₂), as seen in 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine HCl . Non-Indole Cores: Compounds like [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl () lack the indole scaffold, resulting in reduced π-π stacking interactions critical for target engagement .
Key Observations:
Biological Activity :
- The target compound’s 2-methyl group may confer selectivity in HDAC inhibition compared to 1-methyl analogs (e.g., (1-methyl-1H-indol-3-yl)methanamine), where N-methylation alters electronic properties .
- 5-Methoxytryptamine HCl () demonstrates how methoxy substitution at the 5-position enhances receptor affinity, a feature absent in the target compound .
Synthetic Considerations: The synthesis of 2-methyl-substituted indoles (as in the target) requires careful control to avoid competing reactions at the N1 position, as noted in multicomponent reaction studies (). Benzyl-protected analogs () introduce additional steps for N-protection/deprotection, complicating synthesis compared to the target’s simpler structure .
Biological Activity
(2-methyl-1H-indol-3-yl)methanamine hydrochloride is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of (2-methyl-1H-indol-3-yl)methanamine hydrochloride, supported by research findings, case studies, and data tables.
Indole derivatives, including (2-methyl-1H-indol-3-yl)methanamine hydrochloride, exhibit various mechanisms of action that contribute to their biological activities:
- Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells in a dose-dependent manner. They can also arrest cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, akin to the action of colchicine.
- Antimicrobial Activity : Indole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant strains .
Anticancer Activity
Research indicates that indole derivatives possess notable anticancer properties. A study highlighted that certain indole compounds effectively inhibited the growth of various cancer cell lines, including breast cancer cells, with IC50 values significantly lower than 1 µM . The mechanism involves inducing apoptosis and disrupting microtubule dynamics.
Antimicrobial Properties
(2-methyl-1H-indol-3-yl)methanamine hydrochloride has shown promise as an antimicrobial agent. Its derivatives have been tested against several bacterial strains, revealing effective inhibition against antibiotic-resistant bacteria. The structure-activity relationship (SAR) studies suggest that modifications can enhance antimicrobial efficacy while reducing cytotoxicity .
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. Compounds from this class have been evaluated for their ability to suppress inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .
Study on Antimicrobial Efficacy
A recent study evaluated a series of indole-based compounds for their antimicrobial activity against resistant bacterial strains. Among these, one derivative exhibited an MIC of 0.5 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial potency . Furthermore, toxicity assessments indicated low cytotoxicity in human fibroblast cell lines.
Anticancer Evaluation
In another investigation focused on anticancer activities, a specific derivative of (2-methyl-1H-indol-3-yl)methanamine hydrochloride was tested against HeLa and MCF-7 cancer cell lines. The compound exhibited IC50 values of 0.34 µM for MCF-7 cells, indicating strong antiproliferative effects and supporting its potential as a chemotherapeutic agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
